

Paullinic Acid (C_{20:1n-7}): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Paullinic acid*

Cat. No.: *B096430*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paullinic acid, systematically known as (13Z)-Icos-13-enoic acid, is an omega-7 monounsaturated fatty acid. Its name originates from *Paullinia cupana*, commonly known as the guarana plant, from which it was first identified. As a member of the eicosenoic acid family, this long-chain fatty acid is gaining attention in various scientific fields for its presence in a range of natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the fundamental properties, biosynthesis, metabolism, and analytical methodologies related to **Paullinic acid**, tailored for a scientific audience.

Chemical and Physical Properties

Paullinic acid is a 20-carbon chain fatty acid with a single cis double bond located at the seventh carbon from the methyl end (n-7).^[1] It exists as a liquid at room temperature and is practically insoluble in water.^[1]

Property	Value
IUPAC Name	(13Z)-Icos-13-enoic acid
Synonyms	cis-13-Eicosenoic acid, (Z)-Icos-13-enoic acid, 13c-20:1
Molecular Formula	C ₂₀ H ₃₈ O ₂
Molar Mass	310.51 g/mol
CAS Number	17735-94-3
Melting Point	13.4 °C (experimental)
Boiling Point	426.3 ± 14.0 °C (predicted)
Density	0.895 ± 0.06 g/cm ³ (predicted)
pKa	4.78 ± 0.10 (predicted)
Solubility	Ethanol: 20 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL

Natural Occurrence

Paullinic acid is found in various plant and animal sources. Notably, it is a significant component of the seed oil of plants belonging to the Sapindaceae family.

Source	Scientific Name	Paullinic Acid Content (% of total fatty acids)
Guarana Seed Oil	Paullinia cupana	~7.0% [2]
Herring Oil	Clupea harengus	Varies, can be a notable component
Rapeseed Oil	Brassica napus	Varies by cultivar
Paullinia elegans	Paullinia elegans	Up to 44.4% in seed oil triglycerides [3]

Biosynthesis and Metabolism

Biosynthesis of Paullinic Acid

The biosynthesis of **Paullinic acid** in plants occurs through the extension of shorter-chain fatty acids, primarily oleic acid (C18:1n-9), via the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The process involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. While the precise enzyme specificities can vary between plant species, the general pathway to C20:1n-7 likely involves the elongation of a C18:1 precursor.



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A postulated biosynthetic pathway for **Paullinic acid**.

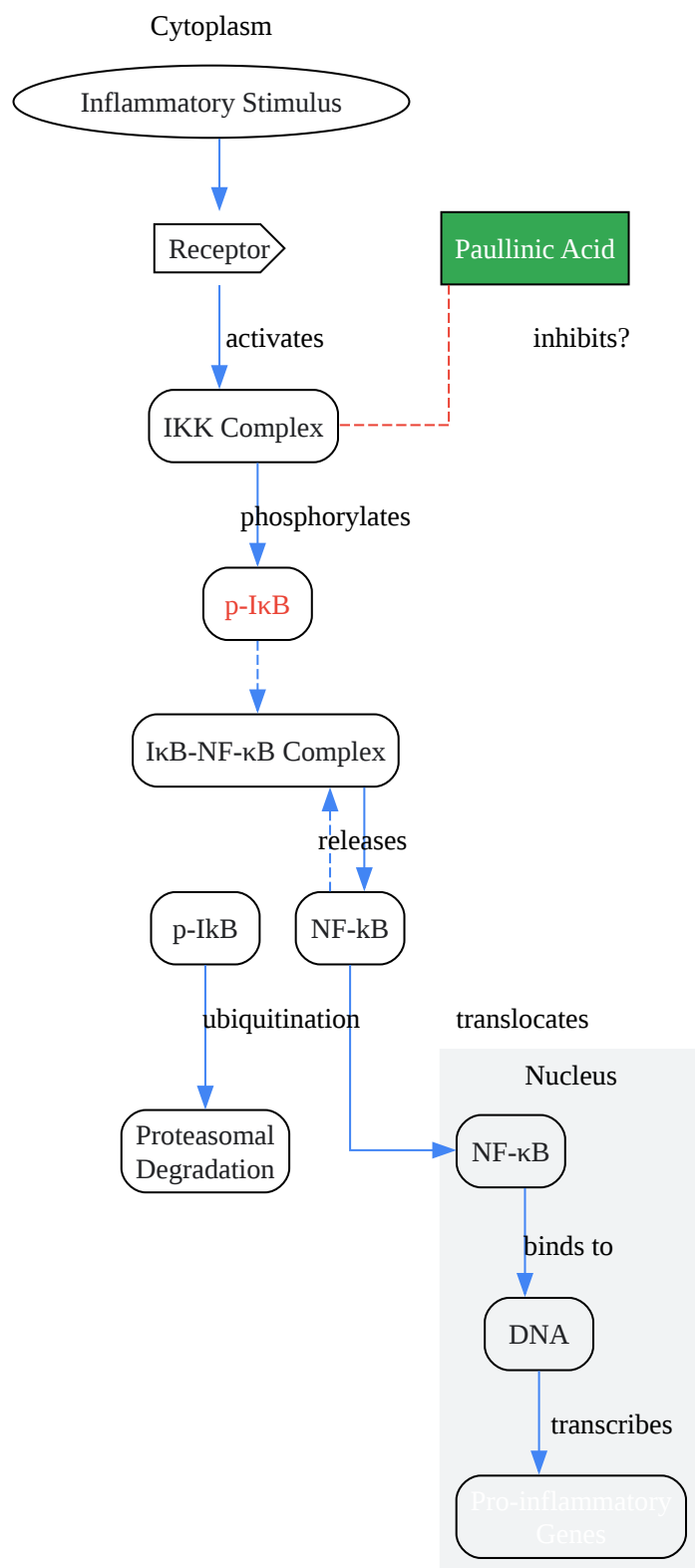
Metabolism of Paullinic Acid

As a long-chain fatty acid, **Paullinic acid** is expected to undergo metabolic degradation through pathways common to other fatty acids, primarily mitochondrial and peroxisomal β -oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. Another potential metabolic route is ω -oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group, leading to the formation of dicarboxylic acids.

Biological Activities and Potential Applications

The biological roles of **Paullinic acid** are an emerging area of research. As an omega-7 fatty acid, it may share some of the biological activities attributed to this class of lipids.

- **Anti-inflammatory Potential:** Fatty acids are known to modulate inflammatory responses. While direct evidence for **Paullinic acid** is limited, other omega-7 fatty acids have demonstrated anti-inflammatory properties. A potential mechanism is the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) pathway.



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Potential modulation of the NF-κB pathway by **Paullinic acid**.

- **Skin Health:** Fatty acids are integral to maintaining the skin's barrier function. They are components of ceramides and other lipids that prevent trans-epidermal water loss and protect against environmental insults. The role of topically applied or dietary **Paullinic acid** in skin health is a plausible area for further investigation.
- **Drug Development:** The unique structure of **Paullinic acid** makes it a candidate for chemical modification to create novel therapeutic agents. Its long alkyl chain could be functionalized to target specific receptors or enzymes.

Experimental Protocols

Extraction and Derivatization of Paullinic Acid from Plant Seeds

This protocol outlines the general steps for the extraction of total fatty acids from seeds and their conversion to fatty acid methyl esters (FAMES) for subsequent GC-MS analysis.

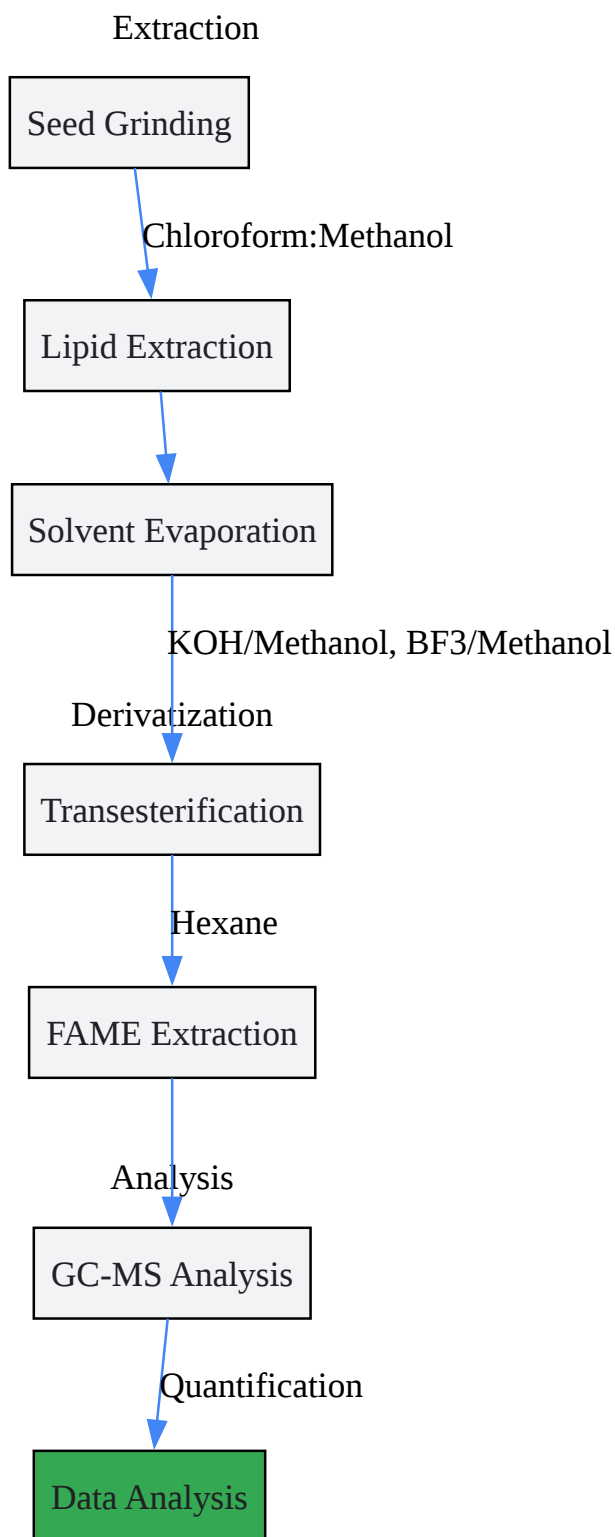
- **Sample Preparation:** Dry the plant seeds at 60°C overnight and grind them into a fine powder using a laboratory mill.
- **Lipid Extraction:**
 - Weigh approximately 2 grams of the powdered seed material into a glass tube.
 - Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.
 - Sonicate the mixture for 20 minutes in a water bath.
 - Centrifuge at 3000 rpm for 10 minutes to pellet the solid material.
 - Carefully transfer the supernatant to a new glass tube.
 - Repeat the extraction process on the pellet with another 10 mL of the solvent mixture.
 - Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.
- **Transesterification to FAMES:**

- To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
- Incubate the mixture in a water bath at 60°C for 10 minutes, with occasional vortexing.
- Allow the mixture to cool to room temperature.
- Add 2 mL of 14% boron trifluoride (BF₃) in methanol, and incubate at 60°C for another 5 minutes.
- After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
- Carefully collect the upper hexane layer containing the FAMES into a clean vial for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) or a mass selective detector (MSD) is used. A polar capillary column (e.g., DB-WAX or similar) is suitable for FAME analysis.
- GC Conditions (Example):
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature of 150°C, hold for 1 minute.
 - Ramp to 200°C at a rate of 10°C/min.
 - Ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.

- Detector Temperature: 260°C
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 50-550.
- Quantification: Identification of the **Paullinic acid** methyl ester peak is based on its retention time compared to a known standard and its characteristic mass spectrum. Quantification is typically performed by comparing the peak area to that of an internal standard and using a calibration curve generated from standards of known concentrations.



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Workflow for the analysis of **Paullinic acid** from seeds.

Conclusion

Paullinic acid represents an intriguing long-chain omega-7 fatty acid with a notable presence in certain plant-based oils. While research into its specific biological functions is still in the early stages, its structural characteristics and classification suggest potential roles in inflammation modulation and skin barrier function. The established methodologies for fatty acid analysis provide a solid foundation for researchers to further investigate its occurrence, metabolism, and bioactivity. As the demand for novel bioactive compounds from natural sources continues to grow, **Paullinic acid** presents a promising candidate for further scientific exploration in the fields of nutrition, cosmetics, and drug development.

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